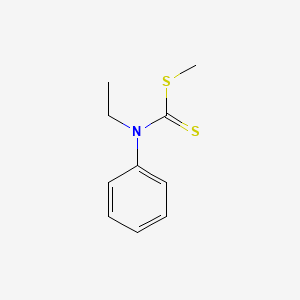![molecular formula C12H20O3 B14578722 Formic acid;1-(4-methyl-2-bicyclo[2.2.2]octanylidene)ethanol CAS No. 61484-23-9](/img/structure/B14578722.png)
Formic acid;1-(4-methyl-2-bicyclo[2.2.2]octanylidene)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Formic acid;1-(4-methyl-2-bicyclo[2.2.2]octanylidene)ethanol is a compound that features a unique bicyclic structure. This compound is characterized by the presence of a formic acid moiety and a bicyclo[2.2.2]octane ring system, which is a common structural motif in organic chemistry. The compound’s unique structure makes it an interesting subject for various chemical studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of formic acid;1-(4-methyl-2-bicyclo[2.2.2]octanylidene)ethanol typically involves the formation of the bicyclic ring system followed by the introduction of the formic acid moiety. One common method involves the reaction of a suitable bicyclic precursor with formic acid under controlled conditions. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow reactors, to ensure consistent quality and yield. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Formic acid;1-(4-methyl-2-bicyclo[2.2.2]octanylidene)ethanol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Formic acid;1-(4-methyl-2-bicyclo[2.2.2]octanylidene)ethanol has several scientific research applications:
Chemistry: The compound is used as a model system for studying the reactivity and stability of bicyclic structures.
Biology: It can be used in studies related to enzyme interactions and metabolic pathways.
Medicine: The compound’s unique structure makes it a potential candidate for drug development and therapeutic applications.
Industry: It is used in the synthesis of various fine chemicals and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of formic acid;1-(4-methyl-2-bicyclo[2.2.2]octanylidene)ethanol involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor in enzymatic reactions, affecting the activity of enzymes and metabolic processes. The bicyclic structure may also influence its binding affinity and specificity towards certain biological targets.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other bicyclic molecules such as bicyclo[2.2.1]heptane and bicyclo[3.3.1]nonane. These compounds share the bicyclic ring system but differ in the specific arrangement and functional groups attached.
Uniqueness
Formic acid;1-(4-methyl-2-bicyclo[2.2.2]octanylidene)ethanol is unique due to the presence of the formic acid moiety and the specific arrangement of the bicyclic ring system. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
61484-23-9 |
|---|---|
Molecular Formula |
C12H20O3 |
Molecular Weight |
212.28 g/mol |
IUPAC Name |
formic acid;1-(4-methyl-2-bicyclo[2.2.2]octanylidene)ethanol |
InChI |
InChI=1S/C11H18O.CH2O2/c1-8(12)10-7-11(2)5-3-9(10)4-6-11;2-1-3/h9,12H,3-7H2,1-2H3;1H,(H,2,3) |
InChI Key |
GLUDOZRMSJEPGJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C1CC2(CCC1CC2)C)O.C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[2-(Benzyloxy)-3-methoxy-5-(1-phenylpropoxy)phenyl]methanol](/img/structure/B14578655.png)

![N-[(Benzyloxy)carbonyl]-S-methyl-L-cysteinylglycine](/img/structure/B14578665.png)






![Benzamide, N-[(benzoyloxy)methyl]-4-nitro-](/img/structure/B14578719.png)

![N-Butyl-N-[(4-methylbenzene-1-sulfonyl)methyl]acetamide](/img/structure/B14578733.png)
